2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the benzylthio group. The final steps involve the addition of the acetohydrazide moiety and the bromofluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to inhibit certain enzymes or proteins that are crucial for cancer cell proliferation. The thiadiazole ring and the benzylthio group play a significant role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide
- 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide These compounds share the thiadiazole core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The unique combination of the bromofluorophenyl and acetohydrazide groups in 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C18H14BrFN4OS3 |
---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14BrFN4OS3/c19-14-6-7-15(20)13(8-14)9-21-22-16(25)11-27-18-24-23-17(28-18)26-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,25)/b21-9+ |
InChI Key |
HDRNQMSNAZMJKN-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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